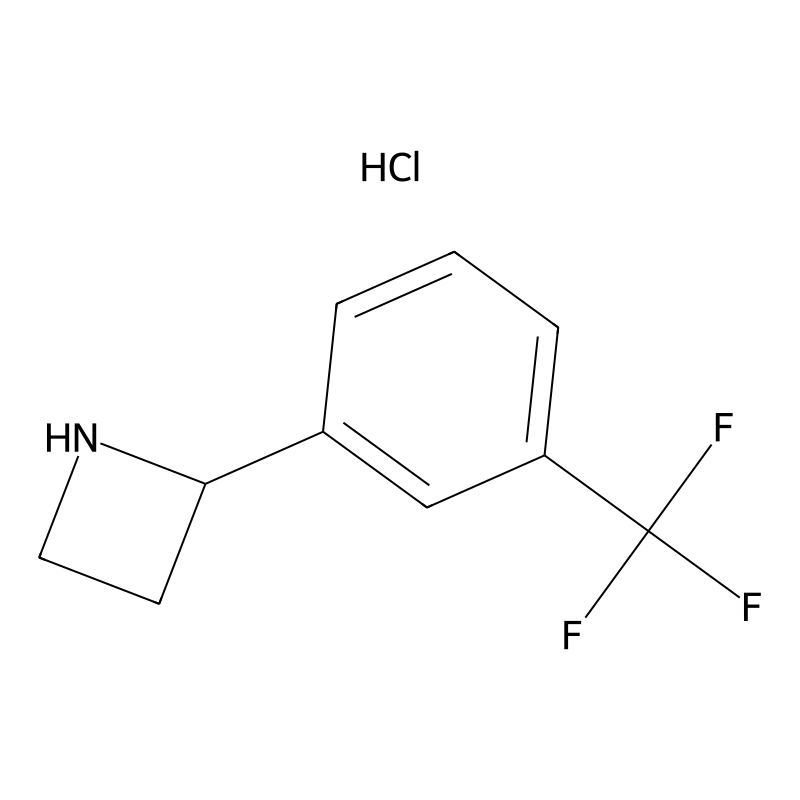

2-(3-(Trifluoromethyl)phenyl)azetidine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(3-(Trifluoromethyl)phenyl)azetidine hydrochloride is a chemical compound characterized by its unique structure, which includes a trifluoromethyl group attached to a phenyl ring and an azetidine ring. The molecular formula is , indicating the presence of hydrogen chloride as a salt. This compound is notable for its role as an intermediate in the synthesis of various pharmaceuticals, particularly Aprepitant, which is utilized to prevent nausea and vomiting associated with chemotherapy and surgery.

- Nucleophilic Substitution: The azetidine nitrogen can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.

- Electrophilic Aromatic Substitution: The trifluoromethyl group on the phenyl ring can direct electrophiles to ortho and para positions, facilitating further functionalization.

- Hydrochloride Formation: The hydrochloride form enhances solubility in aqueous solutions, making it suitable for biological studies.

2-(3-(Trifluoromethyl)phenyl)azetidine hydrochloride exhibits significant biological activity primarily due to its role as a precursor in synthesizing Aprepitant. Aprepitant acts as a selective antagonist of the neurokinin-1 receptor, which plays a crucial role in mediating nausea and vomiting. This mechanism makes the compound valuable in therapeutic applications related to oncology and surgery.

Synthesis of 2-(3-(Trifluoromethyl)phenyl)azetidine hydrochloride typically involves:

- Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Trifluoromethyl Group: This is often accomplished using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

- Salt Formation: The final step involves protonation of the nitrogen atom to form the hydrochloride salt, enhancing stability and solubility.

The primary applications of 2-(3-(Trifluoromethyl)phenyl)azetidine hydrochloride include:

- Pharmaceutical Development: As an intermediate in the synthesis of Aprepitant, it is crucial in developing antiemetic therapies.

- Chemical Research: It serves as a model compound for studying azetidine derivatives and their reactivity patterns.

Interaction studies involving 2-(3-(Trifluoromethyl)phenyl)azetidine hydrochloride focus on its binding affinity to neurokinin-1 receptors. These studies assess how effectively the compound can inhibit receptor activity, providing insight into its potential therapeutic efficacy. Additionally, investigations into its interactions with other cellular targets are essential for understanding its broader pharmacological profile.

Several compounds share structural similarities with 2-(3-(Trifluoromethyl)phenyl)azetidine hydrochloride. Here are some notable examples:

The uniqueness of 2-(3-(Trifluoromethyl)phenyl)azetidine hydrochloride lies in its specific trifluoromethyl substitution pattern and its established role in synthesizing Aprepitant, differentiating it from other azetidine derivatives that may not have such targeted pharmaceutical applications.

2-(3-(Trifluoromethyl)phenyl)azetidine hydrochloride (CAS: 1203684-79-0) is a nitrogen-containing heterocyclic compound with the molecular formula C₁₀H₁₁ClF₃N and a molecular weight of 237.65 g/mol. Its structure comprises a four-membered azetidine ring substituted at the 2-position with a 3-(trifluoromethyl)phenyl group, forming a constrained bicyclic system (Figure 1). The hydrochloride salt enhances solubility and stability, making it suitable for synthetic applications.

Key Physicochemical Properties:

| Property | Value | Source |

|---|---|---|

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Density | Not reported | |

| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO) | |

| Storage Conditions | 2–8°C in inert atmosphere |

The trifluoromethyl (-CF₃) group confers unique electronic and steric properties, including enhanced metabolic stability and lipophilicity (logP ~2.5), which are advantageous in medicinal chemistry.

Historical Context of Trifluoromethylated Azetidines in Chemical Research

Trifluoromethylated azetidines emerged as critical scaffolds in the late 20th century, driven by the pharmaceutical industry’s demand for bioisosteres of piperidines and pyrrolidines. Early synthetic routes relied on Staudinger ketene-imine cycloadditions and Kinugasa reactions, but these methods suffered from low yields and poor stereocontrol.

A breakthrough occurred in the 2010s with the development of strain-release ring-opening reactions using azabicyclo[1.1.0]butanes (ABBs). For example, 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes reacted with electrophiles like benzyl chloroformate to yield 3-substituted azetidines with >90% diastereoselectivity. Concurrently, organocatalytic asymmetric [2 + 2] cycloadditions enabled enantioselective synthesis of α-trifluoromethyl azetidines, as demonstrated by RSC advances in 2025.

Significance in Synthetic Organic Chemistry

This compound serves as a versatile building block for:

- Diversification: The azetidine ring undergoes regioselective functionalization at C3 and C4 positions via nucleophilic substitution or radical reactions.

- Biological Probes: Its constrained geometry mimics transition states of enzymatic reactions, making it valuable for kinase and GPCR-targeted drug discovery.

- Material Science: The -CF₃ group improves thermal stability in polymers, as shown in studies of fluorinated polyamides.

Comparative Reactivity with Analogues:

| Property | 2-(3-CF₃-phenyl)azetidine HCl | 2-(4-CF₃-phenyl)azetidine HCl |

|---|---|---|

| Synthetic Yield | 72–94% | 67–82% |

| Ring-Opening Efficiency | High (C4 selectivity) | Moderate (C3 selectivity) |

| Solubility in Water | 0.5 mg/mL | 0.3 mg/mL |

Research Rationale and Objectives

Recent studies aim to:

- Optimize Synthetic Routes: Improve atom economy in ABB-based methodologies (e.g., catalytic asymmetric cyclopropanation).

- Expand Functional Group Tolerance: Develop protocols for introducing heteroaryl and aliphatic substituents.

- Explore Biological Applications: Investigate kinase inhibition (e.g., JAK3 selectivity over JAK2) and antimicrobial activity.

A 2025 study highlighted the compound’s potential in cascade trifluoromethylation/cyclization reactions to construct azetidine-fused tricycles, achieving 85% yield under radical conditions.

The retrosynthetic analysis of 2-(3-(Trifluoromethyl)phenyl)azetidine hydrochloride follows established methodologies for four-membered nitrogen heterocycles, with particular consideration of the electron-withdrawing trifluoromethyl substituent effects [1] [2]. The primary disconnection strategies center on the inherent ring strain of the azetidine scaffold and the reactivity patterns imposed by the trifluoromethyl group at the meta-position of the phenyl ring.

The fundamental retrosynthetic approach involves two primary disconnection modes: carbon-nitrogen bond formation and carbon-carbon bond formation within the four-membered ring [3] [4]. For the target compound, the carbon-nitrogen bond disconnection proves most advantageous, leading to linear precursors containing both the trifluoromethyl-substituted aromatic system and appropriately positioned functional groups for cyclization [6].

The most efficient retrosynthetic pathway involves disconnection of the azetidine ring at the C2-N bond, revealing a γ-chloroalkylamine intermediate bearing the 3-(trifluoromethyl)phenyl substituent [7] [8]. This disconnection is particularly favorable because it allows for the introduction of the aromatic system early in the synthetic sequence while maintaining the necessary functionalization for subsequent cyclization reactions.

Alternative retrosynthetic approaches consider the disconnection at the C2-C3 bond, which would require carbon-carbon bond formation during the cyclization step [3]. However, this approach presents greater synthetic challenges due to the steric hindrance imposed by the trifluoromethyl-substituted phenyl group and the thermodynamic stability considerations of the four-membered ring system.

The retrosynthetic analysis must also account for the formation of the hydrochloride salt, which typically occurs as the final step through treatment of the free base with hydrochloric acid under controlled conditions [9] [10]. This salt formation not only enhances the compound's stability and handling properties but also facilitates purification and crystallization processes.

Classical Synthetic Routes to 2-(3-(Trifluoromethyl)phenyl)azetidine hydrochloride

Starting Materials Selection and Preparation

3-(Trifluoromethyl)benzyl chloride serves as a direct precursor for nucleophilic substitution reactions with azetidine or its protected derivatives . The preparation of this material typically involves the chlorination of 3-(trifluoromethyl)toluene using various chlorinating agents under controlled conditions to ensure selective benzylic chlorination while avoiding aromatic substitution.

Alternative starting materials include 3-(trifluoromethyl)phenylacetic acid derivatives, which can be converted to the corresponding acid chlorides and subsequently used in acylation reactions with appropriate amine nucleophiles [12]. The selection of starting materials depends on the specific synthetic strategy employed and the desired substitution pattern in the final product.

The preparation of starting materials must consider the electronic effects of the trifluoromethyl group, which significantly influences the reactivity of the aromatic system [13] [14]. The strong electron-withdrawing nature of the trifluoromethyl group affects both the nucleophilicity and electrophilicity of adjacent positions, requiring careful selection of reaction conditions and reagents.

Key Intermediate Formations

The formation of key intermediates in classical synthetic routes involves several well-established transformations that must be carefully optimized for the specific electronic and steric requirements of the trifluoromethyl-substituted system [15] [7]. The most important intermediates include γ-chloroalkylamine derivatives, protected amino alcohols, and various activated esters or amides.

γ-Chloroalkylamine intermediates represent the most direct precursors to the azetidine ring system through intramolecular nucleophilic substitution reactions [16] [8]. These intermediates are typically prepared through the reaction of 3-(trifluoromethyl)benzyl chloride with appropriately functionalized primary amines under basic conditions. The formation of these intermediates requires careful control of reaction conditions to prevent competing elimination reactions or multiple alkylation processes.

Protected amino alcohol intermediates offer an alternative pathway through cyclization reactions involving the displacement of activated hydroxyl groups [17] [18]. These intermediates are prepared through reductive amination of 3-(trifluoromethyl)benzaldehyde with β-amino alcohols, followed by protection of the amino group and activation of the hydroxyl functionality through mesylation or tosylation.

The formation of sulfinamide intermediates has emerged as a particularly effective approach for accessing enantiomerically enriched azetidine products [7]. These intermediates are prepared through condensation reactions between 3-chloropropanal and chiral tert-butanesulfinamide, followed by nucleophilic addition of 3-(trifluoromethyl)phenyl organometallic reagents. The resulting chlorosulfinamide intermediates undergo cyclization to form the azetidine ring with high diastereoselectivity.

Imine intermediates play a crucial role in several synthetic approaches, particularly those involving reductive cyclization processes [19]. These intermediates are formed through condensation reactions between appropriately functionalized ketones or aldehydes and primary amines, with subsequent reduction and cyclization occurring in a cascade fashion.

Final Stage Transformations and Salt Formation

The final stage transformations in classical synthetic routes focus on the cyclization reaction to form the azetidine ring and the subsequent formation of the hydrochloride salt [9] [7]. The cyclization reactions typically proceed through intramolecular nucleophilic substitution mechanisms, with the nitrogen nucleophile attacking an appropriately positioned electrophilic carbon center.

The cyclization of γ-chloroalkylamine intermediates occurs under basic conditions, typically using sodium hydride, potassium carbonate, or cesium carbonate as the base [16] [8]. The reaction is usually conducted in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures to facilitate the formation of the strained four-membered ring system.

Reductive cyclization processes involve the simultaneous reduction of imine intermediates and cyclization to form the azetidine ring [19]. These reactions typically employ reducing agents such as sodium borohydride or lithium aluminum hydride, with the cyclization occurring through an intramolecular nucleophilic attack mechanism.

The formation of the hydrochloride salt represents the final step in most synthetic sequences and serves multiple purposes including enhanced stability, improved crystallization properties, and facilitated purification [9] [10]. The salt formation is typically achieved through treatment of the free base with hydrochloric acid in an appropriate solvent system, often involving ethereal or alcoholic solutions.

Purification of the final product typically involves recrystallization from suitable solvent systems or chromatographic separation techniques [20]. The choice of purification method depends on the specific impurity profile and the scale of the synthesis, with recrystallization being preferred for larger-scale preparations.

Contemporary Synthetic Strategies

Transition Metal-Catalyzed Approaches

Contemporary transition metal-catalyzed approaches to azetidine synthesis have revolutionized the field by providing more efficient and selective methods for constructing the four-membered nitrogen heterocycle [21] [22]. These methodologies offer significant advantages in terms of functional group tolerance, reaction efficiency, and the ability to introduce stereochemical control.

Palladium-catalyzed intramolecular amination reactions represent one of the most significant advances in azetidine synthesis [22]. These reactions proceed through carbon-hydrogen bond activation mechanisms, where palladium catalysts facilitate the formation of palladacycles that subsequently undergo reductive elimination to form the azetidine ring. The use of picolinamide directing groups has proven particularly effective for achieving regioselective cyclization reactions.

The mechanism of palladium-catalyzed azetidine formation involves the initial coordination of the palladium catalyst to the nitrogen nucleophile, followed by carbon-hydrogen bond activation to form a five-membered palladacycle intermediate [22]. Oxidation of the palladium center using hypervalent iodine reagents generates a palladium(IV) species that undergoes reductive elimination to form the carbon-nitrogen bond and regenerate the palladium(II) catalyst.

Copper-catalyzed [3+1] cycloaddition reactions have emerged as powerful tools for azetidine synthesis, particularly for accessing highly substituted derivatives [23] [24]. These reactions typically involve the cycloaddition of enoldiazoacetates with nitrogen-containing electrophiles in the presence of copper catalysts and chiral ligands. The use of sabox ligands has proven particularly effective for achieving high levels of enantioselectivity.

Rhodium-catalyzed carbene insertion reactions provide another valuable approach to azetidine synthesis, particularly for accessing compounds with quaternary carbon centers [25]. These reactions involve the insertion of rhodium carbenes, generated from diazoketone precursors, into nitrogen-hydrogen bonds of appropriately positioned amine nucleophiles.

Gold-catalyzed hydroamination reactions offer mild conditions for azetidine formation through the cyclization of alkyne-containing amino substrates [21]. These reactions proceed through the activation of the alkyne by the gold catalyst, followed by intramolecular nucleophilic attack by the amino group to form the azetidine ring.

Asymmetric Synthesis Methods

Asymmetric synthesis methods for azetidine preparation have become increasingly sophisticated, offering access to enantiomerically enriched products through various catalytic and auxiliary-based approaches [7] [23]. The development of these methodologies has been driven by the growing recognition of the importance of stereochemical control in pharmaceutical applications.

Chiral auxiliary-based approaches utilizing tert-butanesulfinamide have demonstrated exceptional effectiveness for accessing enantiomerically enriched azetidines [7]. The methodology involves the condensation of 3-chloropropanal with chiral tert-butanesulfinamide to form a sulfinimine intermediate, followed by diastereoselective addition of organometallic reagents and subsequent cyclization. The tert-butanesulfinamide auxiliary provides excellent facial selectivity during the nucleophilic addition step, leading to high diastereomeric ratios.

The removal of the tert-butanesulfinamide auxiliary occurs under mild acidic conditions, typically using methanolic hydrogen chloride, to provide the azetidine hydrochloride salt directly [7]. This approach offers the advantage of a single purification step for the protected azetidine intermediate, followed by deprotection and salt formation in a single operation.

Catalytic asymmetric approaches have been developed using various chiral catalyst systems, including copper complexes with chiral sabox ligands [23]. These systems provide excellent enantioselectivity for [3+1] cycloaddition reactions, with the chiral ligand environment controlling the facial selectivity of the cycloaddition process.

The development of asymmetric photocatalytic methods has opened new possibilities for stereoselective azetidine synthesis [26]. These approaches utilize chiral photocatalysts or chiral auxiliaries in combination with photochemical activation to achieve stereocontrolled cyclization reactions.

Enzymatic approaches to asymmetric azetidine synthesis have been explored, although these methods remain less developed compared to chemical approaches [27]. The use of engineered enzymes for selective functionalization of azetidine precursors represents a promising area for future development.

Flow Chemistry Applications

Flow chemistry has emerged as a powerful tool for azetidine synthesis, offering advantages in terms of reaction control, scalability, and safety [12] [18] [28]. The continuous flow format provides excellent heat and mass transfer, enabling reactions to be conducted under more controlled conditions than traditional batch processes.

Photochemical flow synthesis has proven particularly valuable for azetidine preparation through Norrish-Yang cyclization reactions [28]. The use of flow reactors allows for precise control of photochemical reactions through optimization of light intensity, wavelength, and residence time. The continuous flow format also enables the synthesis of larger quantities of material than would be practical using batch photochemical methods.

The development of telescoped flow synthesis sequences has enabled the preparation of azetidines through multi-step processes without intermediate isolation [12]. These approaches combine multiple synthetic transformations in a single continuous flow system, reducing the overall process time and minimizing the handling of intermediate products.

Decarboxylative alkylation reactions have been successfully implemented in flow chemistry formats for the preparation of alkyl-substituted azetidines [12]. The use of photocatalytic conditions in flow reactors provides excellent efficiency for these transformations, with the ability to scale up to multigram quantities.

Lithiation-functionalization sequences have been adapted for flow chemistry applications, enabling the preparation of functionalized azetidines through the generation and reaction of lithiated intermediates [18]. The flow format allows for the handling of these reactive intermediates at higher temperatures than would be feasible in batch processes.

The integration of in-line purification techniques with flow synthesis has enabled the preparation of high-purity azetidine products without the need for extensive downstream processing [28]. The use of continuous extraction and chromatographic separation techniques within the flow system provides significant advantages in terms of process efficiency and product quality.

Process Optimization and Scale-up Considerations

Reaction Condition Optimization

The optimization of reaction conditions for azetidine synthesis requires careful consideration of multiple parameters that affect both the efficiency of the cyclization reaction and the overall process economics [29] [8]. The primary factors include temperature, solvent selection, catalyst loading, reaction time, and substrate concentration, each of which must be optimized to achieve maximum yield and product quality.

Temperature optimization is critical for azetidine synthesis due to the competing reactions that can occur at elevated temperatures [29]. The optimal temperature range for most azetidine cyclization reactions is between 80-120°C, balancing the need for sufficient activation energy to drive the cyclization while avoiding decomposition or rearrangement reactions. The use of design of experiments (DoE) methodologies has proven effective for systematic temperature optimization.

Solvent selection plays a crucial role in azetidine synthesis, with polar aprotic solvents such as dimethylformamide, dichloroethane, and acetonitrile being most commonly employed [12] [28]. The choice of solvent affects not only the reaction rate and selectivity but also the downstream processing requirements, including solvent recovery and environmental considerations.

Catalyst loading optimization is particularly important for transition metal-catalyzed reactions, where the cost of the catalyst can represent a significant portion of the overall process cost [29]. The optimal catalyst loading typically ranges from 2-10 mol%, with lower loadings being preferred for large-scale applications provided that acceptable reaction rates and selectivities can be maintained.

Reaction time optimization involves balancing the need for complete conversion against the desire for high productivity [29]. The use of real-time monitoring techniques, such as in-line spectroscopy, enables the determination of optimal reaction times for different reaction conditions and substrate concentrations.

Substrate concentration optimization is critical for achieving efficient mixing and heat transfer, particularly in scaled-up operations [29]. Higher concentrations generally lead to improved productivity but may result in reduced selectivity due to competing bimolecular reactions. The optimal concentration range is typically between 0.1-0.5 M for most azetidine synthesis reactions.

Purification Techniques

The purification of azetidine products requires specialized techniques due to the unique properties of these four-membered nitrogen heterocycles [20]. The primary purification methods include crystallization, chromatographic separation, and distillation, each with specific advantages and limitations for different applications.

Crystallization represents the preferred purification method for large-scale operations due to its simplicity and effectiveness [8]. The formation of hydrochloride salts facilitates crystallization by enhancing the polarity and hydrogen bonding capacity of the azetidine products. The selection of appropriate crystallization solvents and conditions requires careful optimization to achieve high purity and recovery.

Chromatographic separation techniques, including both normal and reverse-phase chromatography, provide excellent resolution for azetidine purification [20]. The use of preparative high-performance liquid chromatography (HPLC) is particularly valuable for the separation of enantiomers and the removal of closely related impurities.

Flash chromatography using silica gel or other stationary phases offers a practical approach for laboratory-scale purification of azetidine products [20]. The selection of appropriate eluent systems requires consideration of the polarity and stability of the azetidine products, with gradient elution often providing superior results.

Distillation techniques can be employed for the purification of volatile azetidine derivatives, although the thermal stability of these compounds must be carefully considered [20]. The use of reduced pressure distillation helps to minimize thermal decomposition while achieving effective separation.

The development of continuous purification techniques, including continuous crystallization and chromatographic separation, offers significant advantages for large-scale production [30]. These approaches provide better control over product quality and reduce the overall processing time compared to batch purification methods.

Analytical Quality Control Methodologies

Comprehensive analytical quality control methodologies are essential for ensuring the consistent production of high-quality azetidine products [31] [32]. The analytical methods must be capable of detecting and quantifying impurities at levels that meet pharmaceutical and industrial standards.

High-performance liquid chromatography (HPLC) serves as the primary analytical method for azetidine purity determination and impurity profiling [33] [34]. The use of reverse-phase chromatography with gradient elution provides excellent resolution of azetidine products from related impurities. The development of stability-indicating HPLC methods is crucial for monitoring degradation products and ensuring product stability.

Gas chromatography-mass spectrometry (GC-MS) provides valuable information about volatile impurities and degradation products [33]. The use of headspace sampling techniques enables the detection of residual solvents and other volatile contaminants at very low levels.

Nuclear magnetic resonance (NMR) spectroscopy offers definitive structural confirmation and can provide quantitative information about product purity . The use of quantitative NMR techniques with internal standards enables accurate determination of azetidine content and the identification of structural impurities.

Infrared (IR) spectroscopy provides rapid identification of functional groups and can detect specific impurities based on their characteristic absorption patterns [32]. The use of Fourier-transform infrared (FTIR) spectroscopy enables the development of rapid identity tests for azetidine products.

High-resolution mass spectrometry (HRMS) provides accurate molecular weight determination and structural information about impurities . The use of tandem mass spectrometry techniques enables the identification of degradation pathways and the characterization of unknown impurities.

The development of automated analytical methods using robotic systems and integrated software platforms enables high-throughput quality control testing [31]. These approaches reduce the time required for quality control testing and improve the consistency of analytical results.